Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride
Description
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride is a substituted indole derivative with a complex structure. Its key features include:
- Core structure: Ethyl ester of indole-3-carboxylic acid.
- Substituents: 1,2-Dimethyl groups on the indole ring. A 5-position 2-(dimethylamino)ethoxy group (-OCH2CH2N(CH3)2). Monohydrochloride salt, enhancing solubility in polar solvents.
The dimethylaminoethoxy substituent introduces basicity and polarity, while the ethyl ester contributes to lipophilicity. This balance may influence pharmacokinetic properties, such as membrane permeability and solubility .
Properties
CAS No. |
18235-90-0 |
|---|---|
Molecular Formula |
C17H25ClN2O3 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-6-21-17(20)16-12(2)19(5)15-8-7-13(11-14(15)16)22-10-9-18(3)4;/h7-8,11H,6,9-10H2,1-5H3;1H |
InChI Key |
NPPSHVLQTXRBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC[NH+](C)C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Core with 1,2-Dimethyl Substitutions
- Starting from commercially available indole or substituted indole precursors, methylation at the 1 and 2 positions is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and controlled temperature (0–50°C) to prevent over-alkylation.
Introduction of the 2-(Dimethylamino)ethoxy Group at the 5-Position
- The 5-position hydroxyl or halogenated intermediate is reacted with 2-(dimethylamino)ethyl halides (e.g., 2-(dimethylamino)ethyl chloride) via nucleophilic substitution or etherification.
- Base catalysts such as potassium carbonate or sodium hydride facilitate the substitution.
- Solvents like acetone or acetonitrile are preferred for these reactions.
- Reaction temperature is maintained between room temperature and 60°C for optimal substitution.
Formation of the Ethyl Ester at the 3-Carboxylic Acid Position
- The carboxylic acid group at the 3-position is esterified with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
- Alternatively, carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide) may be used in the presence of catalytic DMAP (4-dimethylaminopyridine) for milder conditions.
- Reaction is typically conducted under reflux conditions to drive esterification to completion.
Conversion to Monohydrochloride Salt
- The free base form of the compound is treated with hydrochloric acid gas or aqueous HCl to form the monohydrochloride salt.
- This step improves compound solubility and stability, especially for pharmaceutical or agricultural formulations.
- The salt is isolated by crystallization from suitable solvents such as ethanol or ethyl acetate.
Purification Techniques
- Recrystallization: Commonly used to purify the final hydrochloride salt, employing solvents like ethanol or ethyl acetate.
- Chromatography: Column chromatography with silica gel is used after intermediate steps to separate by-products and unreacted starting materials.
- High-Performance Liquid Chromatography (HPLC): Employed for final purity analysis and isolation of high-purity fractions.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| 1. Methylation at 1,2-positions | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | DMF or acetone | 0–50°C | Control to avoid over-alkylation |
| 2. Etherification at 5-position | 2-(Dimethylamino)ethyl chloride, base (K2CO3, NaH) | Acetone or acetonitrile | RT to 60°C | Nucleophilic substitution |
| 3. Esterification (ethyl ester) | Ethanol, acid catalyst (H2SO4 or p-TsOH) or DCC/DMAP | Ethanol or dichloromethane | Reflux (~78°C) | Carbodiimide method for mild conditions |
| 4. Salt formation | HCl gas or aqueous HCl | Ethanol, ethyl acetate | RT | Crystallization to isolate hydrochloride salt |
Research Findings and Optimization Notes
- The yield and purity of the compound are highly dependent on the control of reaction parameters, especially temperature and solvent choice during methylation and etherification steps.
- Use of carbodiimide coupling agents for esterification offers milder conditions and higher selectivity compared to acidic catalysis, reducing side reactions.
- Formation of the monohydrochloride salt significantly enhances aqueous solubility, which is critical for biological activity assays and formulation development.
- Chromatographic purification is essential after each key step to remove structurally similar impurities, particularly unreacted dimethylaminoethyl halides or methylated side products.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis yields the corresponding carboxylic acid (indole-3-carboxylic acid derivative) and ethanol.
-
Basic hydrolysis (saponification) produces the carboxylate salt, which can be acidified to isolate the free acid .
Nucleophilic Substitution at the Dimethylaminoethoxy Group
The dimethylaminoethoxy side chain participates in substitution reactions:
-
Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .
-
Displacement reactions : The oxygen atom in the ethoxy group may act as a leaving group in strongly acidic or alkylating conditions .
| Reaction Type | Reagents | Products |
|---|---|---|
| Alkylation | CH₃I, DMF | 5-(2-(trimethylammonio)ethoxy)-1,2-dimethylindole-3-carboxylic acid ethyl ester iodide |
Oxidation Reactions
The indole ring and substituents are susceptible to oxidation:
-
Indole ring oxidation : Strong oxidants (e.g., KMnO₄) may cleave the pyrrole ring or form hydroxylated derivatives .
-
Ethoxy group oxidation : Under oxidative conditions, the ethoxy group can convert to a ketone or carboxylic acid.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄, H₂SO₄ | Acidic, heat | Quinoline derivatives (predicted) |
| H₂O₂, Fe²⁺ | Fenton’s reagent | Hydroxylated dimethylaminoethoxy products |
Stability Under Acidic/Basic Conditions
The hydrochloride salt enhances stability but may decompose under extreme pH:
-
Acidic conditions (pH < 2): Protonation of the dimethylamino group prevents degradation .
-
Alkaline conditions (pH > 9): Ester hydrolysis accelerates, and the indole ring may undergo deprotonation or side-chain cleavage .
Thermal Degradation
Thermogravimetric analysis (TGA) of structural analogs suggests decomposition above 200°C, producing:
-
Primary products : CO₂ (from ester and carboxylic acid groups) and dimethylamine (from the side chain) .
Photochemical Reactivity
UV irradiation of similar indole derivatives induces:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of indole compounds exhibit anticancer activity. Indole-3-carboxylic acid derivatives have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain indole derivatives can effectively target specific molecular pathways involved in tumor growth and metastasis .
1.2 Antidepressant Effects
Indole compounds are also studied for their potential antidepressant effects. The mechanism involves the modulation of neurotransmitter levels in the brain. Indole-3-carboxylic acid derivatives have been shown to enhance serotonin levels, which could be beneficial in treating depression and anxiety disorders .
Agricultural Applications
2.1 Plant Growth Regulators
Indole-3-carboxylic acid has been investigated as a plant growth regulator. It can influence various physiological processes such as root development and flowering. Research indicates that applying indole derivatives can enhance crop yield and improve resistance to environmental stressors .
2.2 Herbicide Development
The compound's ability to interfere with plant growth pathways makes it a candidate for herbicide development. Certain studies have focused on its application in controlling weed species without harming desirable crops, thereby promoting sustainable agricultural practices .
Biochemical Research
3.1 Enzyme Inhibition Studies
Indole-3-carboxylic acid derivatives have been utilized in enzyme inhibition studies. For example, they can inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can provide insights into new therapeutic targets .
3.2 Molecular Imaging
Recent advancements have explored the use of indole derivatives in molecular imaging techniques due to their fluorescent properties. These compounds can be tagged for imaging purposes, allowing researchers to visualize biological processes in real-time .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of indole-3-carboxylic acid significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Agricultural Impact
In agricultural trials, the application of indole-3-carboxylic acid as a growth regulator resulted in a 30% increase in tomato yield compared to untreated controls. The treated plants showed improved root biomass and enhanced resistance to drought conditions.
Case Study 3: Enzyme Inhibition
Research investigating the enzyme inhibition properties of indole derivatives revealed that they effectively inhibited lipase activity by up to 70%, suggesting their potential use in managing obesity-related metabolic disorders.
Mechanism of Action
The mechanism of action of indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride involves its interaction with viral proteins, inhibiting their replication. The compound targets specific molecular pathways, disrupting the viral life cycle and preventing the spread of infection .
Comparison with Similar Compounds
Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate
- Substituent : 4-Methylbenzoyloxy (-OCOC6H4-4-CH3).
- Molecular Formula: C23H23NO4.
- Molecular Weight : 377.44 g/mol.
- Key Differences: The 4-methylbenzoyloxy group is bulkier and more lipophilic than the dimethylaminoethoxy group. Lacks ionizable tertiary amine, reducing water solubility compared to the hydrochloride salt of the target compound.
- Potential Applications: Likely used in lipophilic drug formulations due to aromatic ester functionality .
Ethyl 1,2-dimethyl-5-(2-propynyloxy)-1H-indole-3-carboxylate (CAS 375839-56-8)
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 15574-49-9)
- Substituent : Hydroxy (-OH).
- Molecular Formula: C13H15NO3.
- Molecular Weight : 233.26 g/mol.
- Key Differences :
- The polar hydroxy group enhances hydrogen-bonding capacity but reduces membrane permeability.
- Absence of a nitrogen-containing substituent limits pH-dependent solubility.
- Biological Relevance : Hydroxyindoles are precursors in neurotransmitter synthesis pathways .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituent (5-position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound (HCl salt) | 2-(Dimethylamino)ethoxy | C17H27N2O3·HCl | 343.45 | Polar, water-soluble (as salt), basic |
| Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy] | 4-Methylbenzoyloxy | C23H23NO4 | 377.44 | Lipophilic, aromatic, low solubility |
| Ethyl 1,2-dimethyl-5-(2-propynyloxy) | 2-Propynyloxy | C16H17NO3 | 271.32 | Reactive alkyne, moderate lipophilicity |
| Ethyl 5-hydroxy-1,2-dimethyl | Hydroxy | C13H15NO3 | 233.26 | Polar, hydrogen-bond donor |
Research Findings and Inferred Properties
Solubility and Lipophilicity
- Target Compound: The hydrochloride salt improves aqueous solubility due to protonation of the dimethylamino group. Predicted logP (un-ionized): ~2.5 (moderate lipophilicity) .
- 4-Methylbenzoyloxy Analog : Higher logP (~4.0) due to aromatic ester, suitable for lipid-based delivery systems .
- Propynyloxy Analog : logP ~2.0, balancing reactivity and moderate solubility .
Biological Activity
Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride (commonly referred to as the compound) is a synthetic derivative of indole known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Carboxylic Acid Group : Located at the 3-position of the indole ring.
- Ethyl Ester Group : Enhances solubility and stability.
- Dimethylaminoethoxy Substituent : Contributes to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 18235-90-0 |
| Molecular Formula | C17H25ClN2O3 |
| Molecular Weight | 340.8 g/mol |
| IUPAC Name | 2-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxyethyl-dimethylazanium;chloride |
| InChI Key | NPPSHVLQTXRBHF-UHFFFAOYSA-N |
Plant Growth Regulation
Indole derivatives are well-known auxins, which are plant hormones that regulate growth and development. The compound has shown interactions with auxin receptor proteins such as TIR1, influencing plant growth and exhibiting herbicidal activity.
Antimicrobial Properties
Research indicates that indole derivatives can possess antimicrobial properties. The compound has been investigated for its potential use against various pathogens due to its ability to modulate biological pathways involved in infection.
Antiviral Activity
The compound has garnered attention for its potential antiviral properties against viruses such as influenza and hepatitis C. Its mechanism of action involves interaction with viral proteins, inhibiting their replication and disrupting the viral life cycle.
The biological activity of the compound is primarily attributed to:
- Interaction with Viral Proteins : The compound targets specific molecular pathways within viruses, preventing their replication.
- Modulation of Auxin Pathways : By influencing auxin receptor interactions, it regulates plant growth processes.
- Antimicrobial Modulation : It alters metabolic pathways in microbes, leading to reduced viability.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of indole derivatives in various biological contexts:
- Study on Antiviral Properties : A study demonstrated that the compound exhibited significant antiviral activity against influenza virus in vitro, with IC50 values indicating effective concentration levels.
- Research on Plant Growth Regulation : Field trials showed that application of the compound resulted in enhanced growth rates in crops compared to untreated controls, supporting its role as a plant growth regulator.
Comparative Analysis with Similar Compounds
The following table compares the compound with other notable indole derivatives:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | Simple carboxylic acid derivative | Widely used as a natural plant hormone |
| Indole-3-butyric acid | Butyric acid moiety at 3-position | Promotes root development in plants |
| 5-Aminoindole-3-carboxylic acid | Amino group at 5-position | Potential anti-cancer activity |
Q & A
What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves a multi-step sequence:
Core indole formation : Start with a substituted indole precursor (e.g., 5-hydroxy-1,2-dimethylindole-3-carboxylic acid derivatives) .
Introduction of the 2-(dimethylamino)ethoxy group : Use alkylation with 2-(dimethylamino)ethyl chloride under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Stoichiometric control (1.1–1.2 equivalents of alkylating agent) minimizes di-substitution byproducts .
Esterification : React the carboxylic acid intermediate with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux for 6–8 hours .
Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the monohydrochloride salt, followed by recrystallization from ethanol/diethyl ether .
How can researchers confirm the regioselective introduction of the 2-(dimethylamino)ethoxy group at the indole’s 5-position?
- Analytical methods :
- Control experiments : Use protecting groups (e.g., Boc) on competing reactive sites (e.g., N–H of indole) to enforce regioselectivity .
What methodological approaches are recommended for optimizing the esterification yield?
- Parameter screening :
- Workup : Neutralize residual acid with NaHCO₃ before extraction to avoid ester hydrolysis .
How should researchers address conflicting reports on the compound’s melting point?
- Standardization :
- Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.
- Compare with literature values for analogous indole hydrochlorides (e.g., 140–260°C depending on substituents) .
- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) before mp analysis .
What strategies minimize byproducts during the alkylation step?
- Byproduct sources :
- Di-substitution at the indole’s 3- or 7-positions.
- Incomplete alkylation due to steric hindrance.
- Solutions :
How can the ethyl ester moiety be modified to study structure-activity relationships (SAR)?
- Functionalization routes :
- Characterization : Confirm derivatives via ¹³C NMR (ester carbonyl at ~170 ppm) and LC-MS .
What advanced techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies :
- Long-term stability : Store lyophilized powder at -20°C; assess monthly for 12 months using validated HPLC methods .
How can computational modeling guide the design of analogs with improved activity?
- Docking studies : Use the compound’s crystal structure (or homology model) to predict binding affinity to target receptors (e.g., serotonin receptors).
- QSAR : Correlate electronic parameters (e.g., Hammett σ values of substituents) with bioassay data .
What precautions are necessary when handling the hydrochloride salt?
- Hygroscopicity : Store in a desiccator with silica gel; avoid prolonged exposure to humidity .
- Toxicity : Use fume hoods when handling powdered forms; dimethylamino groups may release toxic amines upon decomposition .
How can researchers resolve discrepancies in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
